2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several structural components that are common in many pharmaceuticals and agrochemicals . These include the imidazo[2,1-c][1,2,4]triazole moiety, a phenyl group, and a tetrahydrofuran ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical transformations. These could potentially include reactions at the sulfur atom, the imidazole and triazole nitrogens, or the phenyl ring .Scientific Research Applications
Antimicrobial and Antifungal Applications:
- A study demonstrated the synthesis of pyrazole-imidazole-triazole hybrids, showing significant antimicrobial activity, particularly against A. niger, showcasing better potency than the reference drug Fluconazole (Punia et al., 2021).
- Another research focused on the synthesis of imidazole derivatives targeting the dihydropteroate synthase enzyme, revealing appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like ESBL, VRE, and MRSA (Daraji et al., 2021).
Anticancer Applications:
- New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and studied for their anticancer activity, showing high selectivity and apoptosis induction in human lung adenocarcinoma cells, indicating potential as anticancer agents (Evren et al., 2019).
- The synthesis of benzimidazoles with Aurora A kinase and KSP inhibitory activities was reported, showcasing notable antitumor effects against various human cancer cell lines, emphasizing the potential of these compounds in cancer therapy (El‐All et al., 2015).
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c23-15(18-11-14-7-4-10-24-14)12-25-17-20-19-16-21(8-9-22(16)17)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPFMUVJGYARLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.